

Predicted properties of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone
CAS No.:	129644-20-8
Cat. No.:	B155350

[Get Quote](#)

An In-depth Technical Guide on the Predicted Properties of **1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone**

Executive Summary

This technical guide provides a comprehensive analysis of the predicted chemical and pharmacological properties of **1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone**, a diaryl ether ketone. Diaryl ether motifs are prevalent in numerous biologically active molecules, making this compound a subject of interest for researchers in medicinal chemistry and drug development. This document outlines the molecule's structural identity, its predicted physicochemical properties relevant to pharmacokinetics, a plausible and detailed synthetic route based on the Ullmann condensation, and an extensive profile of its predicted spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, an in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is presented to forecast its potential as a drug candidate. This guide is intended to serve as a foundational resource for scientists, enabling further investigation and application of this compound.

Chemical Identity and Structure

IUPAC Name and Identifiers

The systematic name for the compound is **1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone**. The structure is based on an acetophenone core, where the phenyl ring is substituted at the para-position with a 4-chloro-3-methylphenoxy group.[1] While a specific CAS number for this exact molecule is not readily available in public databases, its properties can be reliably predicted based on its constituent functional groups and close structural analogs.

Molecular Structure

The structural formula of **1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone** is $C_{15}H_{13}ClO_2$. The molecule consists of two phenyl rings linked by an ether oxygen, with one ring bearing an acetyl group and the other substituted with chloro and methyl groups.

Caption: 2D chemical structure of **1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone**.

Key Structural Features

- **Diaryl Ether Linkage:** The C-O-C ether bond connecting the two aromatic rings is a key feature. This linkage provides conformational flexibility due to rotation around the C-O bonds.
- **Aromatic Ketone:** The acetophenone moiety ($C_6H_5-C(=O)CH_3$) is an important pharmacophore and a versatile synthetic handle.[2] The carbonyl group acts as a hydrogen bond acceptor.
- **Halogen and Alkyl Substitution:** The presence of a chloro and a methyl group on one of the phenyl rings influences the molecule's lipophilicity, electronic properties, and metabolic stability.

Predicted Physicochemical Properties

In silico prediction of physicochemical properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's drug-like potential and the prioritization of synthetic efforts.[3] The properties for **1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone** are

predicted based on established quantitative structure-property relationship (QSPR) models and comparison with close structural analogs.[4][5]

Summary of Predicted Properties

The following table summarizes the key predicted physicochemical properties, which are critical for evaluating its potential bioavailability and formulation characteristics.

Property	Predicted Value	Significance in Drug Development
Molecular Formula	C ₁₅ H ₁₃ ClO ₂	Defines the elemental composition.
Molecular Weight	260.72 g/mol	Influences diffusion and transport across membranes.
XLogP3-AA (Lipophilicity)	4.2	A measure of lipophilicity; impacts solubility, permeability, and metabolism.[6]
Topological Polar Surface Area (TPSA)	26.3 Å ²	Correlates with passive molecular transport through membranes; a low value suggests good cell permeability.[7]
Hydrogen Bond Donors	0	Affects solubility and binding interactions.
Hydrogen Bond Acceptors	2 (Carbonyl O, Ether O)	Affects solubility and binding interactions.
Rotatable Bond Count	3	Influences conformational flexibility and binding entropy.

Note: Values are estimated based on computational models and data from structurally similar compounds like 1-[4-(4-chloro-3-fluorophenoxy)phenyl]ethanone.[4]

Interpretation for Drug Discovery

The predicted properties of **1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone** align well with several criteria for oral bioavailability, often assessed by frameworks like Lipinski's Rule of Five. With a molecular weight under 500, a LogP value under 5, and low counts of hydrogen bond donors and acceptors, the molecule exhibits a favorable profile for passive absorption. Its low TPSA further supports the potential for good membrane permeability.

Proposed Synthetic Pathway

The synthesis of diaryl ethers is classically achieved through the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.^[8] This method is robust and well-suited for the preparation of **1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone** due to the commercial availability of the necessary precursors.^{[9][10]}

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the ether linkage, leading to two primary synthons: 4-hydroxyacetophenone and a 4-chloro-3-methyl-substituted aryl halide (e.g., 1-bromo-4-chloro-3-methylbenzene). The Ullmann coupling is chosen over palladium-catalyzed methods in this context for its cost-effectiveness and proven efficacy with similar substrates.^{[11][12]}

Detailed Experimental Protocol: Ullmann Condensation

This protocol describes a self-validating system for the synthesis of the target compound.

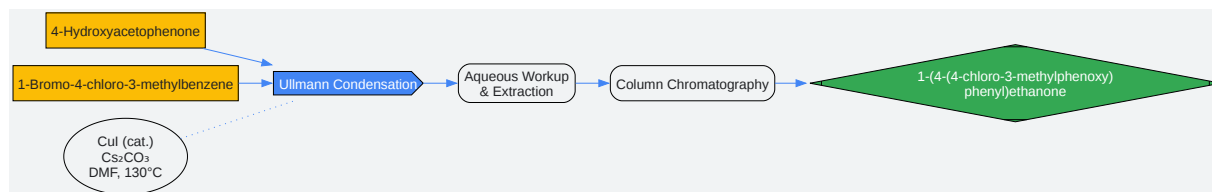
Reactants:

- 4-Hydroxyacetophenone
- 1-Bromo-4-chloro-3-methylbenzene
- Copper(I) iodide (CuI) (Catalyst)
- Cesium Carbonate (Cs₂CO₃) (Base)
- N,N-Dimethylformamide (DMF) (Solvent)

Procedure:

- **Inert Atmosphere Setup:** To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxyacetophenone (1.0 eq) and cesium carbonate (2.0 eq).
- **Evacuation and Backfilling:** Seal the flask and purge with an inert gas (e.g., Nitrogen or Argon) for 15 minutes to ensure anhydrous conditions.
- **Addition of Reagents:** Under a positive pressure of inert gas, add 1-bromo-4-chloro-3-methylbenzene (1.1 eq) and copper(I) iodide (0.1 eq).
- **Solvent Addition:** Introduce anhydrous DMF via syringe to the flask. The volume should be sufficient to create a stirrable slurry.
- **Reaction Execution:** Heat the reaction mixture to 120-140 °C with vigorous stirring. The causality for this elevated temperature is to overcome the activation energy for the copper-catalyzed C-O bond formation.[8]
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (4-hydroxyacetophenone) is consumed (typically 12-24 hours).
- **Workup:** Cool the mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of celite to remove insoluble copper salts.
- **Extraction:** Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash sequentially with water and brine to remove residual DMF and salts.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone**.

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. What is the IUPAC name of acetophenone class 12 chemistry CBSE \[vedantu.com\]](#)
- [2. Acetophenone - Wikipedia \[en.wikipedia.org\]](#)
- [3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. 1-\[4-\(4-Chloro-3-fluorophenoxy\)phenyl\]ethanone | C₁₄H₁₀ClFO₂ | CID 82716574 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. cc.ut.ee \[cc.ut.ee\]](#)
- [7. Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components \[scielo.org.mx\]](#)
- [9. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers \[organic-chemistry.org\]](#)

- [10. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst \[jsynthchem.com\]](#)
- [11. Diaryl ether synthesis by etherification \(arylation\) \[organic-chemistry.org\]](#)
- [12. pubs.acs.org \[pubs.acs.org\]](#)
- To cite this document: BenchChem. [Predicted properties of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155350/docs#predicted-properties-of-1-4-4-chloro-3-methylphenoxy-phenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

